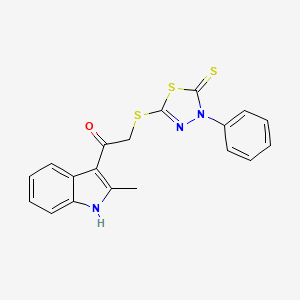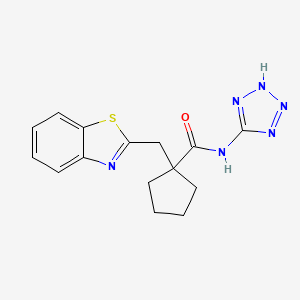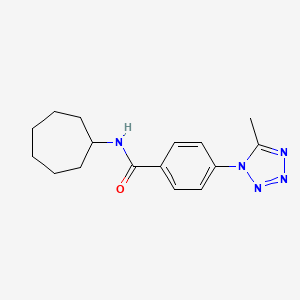![molecular formula C22H25N5O3 B12162039 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone](/img/structure/B12162039.png)
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル){4-[2-(プロパン-2-イル)-2H-テトラゾール-5-イル]フェニル}メタノン は、イソキノリン部分とテトラゾール部分を組み合わせた複雑な有機分子です。
合成方法
合成経路と反応条件
(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル){4-[2-(プロパン-2-イル)-2H-テトラゾール-5-イル]フェニル}メタノン の合成は、通常、複数段階の有機反応を含む複雑なプロセスです。最初のステップは、多くの場合、イソキノリン核の形成を含み、その後、6位と7位にメトキシ基が導入されます。その後、テトラゾール環は別々に合成され、特定の条件下でイソキノリン誘導体と結合されます。
工業的製造方法
この化合物の工業的製造には、収量と純度を最大限に引き出すために最適化された反応条件が用いられる場合があります。これには、テトラゾール形成のための高圧反応器の使用や、クロマトグラフィーなどの高度な精製技術による最終生成物の単離が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone typically involves multi-step organic reactions. The initial step often includes the formation of the isoquinoline core, followed by the introduction of the methoxy groups at the 6 and 7 positions. The tetrazole ring is then synthesized separately and coupled with the isoquinoline derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the tetrazole formation and advanced purification techniques such as chromatography to isolate the final product.
化学反応の分析
反応の種類
(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル){4-[2-(プロパン-2-イル)-2H-テトラゾール-5-イル]フェニル}メタノン: は以下のさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は、対応するキノンを形成するために酸化される可能性があります。
還元: イソキノリン環は、テトラヒドロイソキノリン誘導体を形成するために還元される可能性があります。
置換: 芳香族環は、求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用します。
還元: 炭素上のパラジウムを用いた触媒的水素化。
置換: 臭素を使用するハロゲン化または塩素ガスを使用する塩素化。
主な生成物
酸化: キノン誘導体。
還元: テトラヒドロイソキノリン誘導体。
置換: ハロゲン化イソキノリン誘導体。
科学研究への応用
(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル){4-[2-(プロパン-2-イル)-2H-テトラゾール-5-イル]フェニル}メタノン: は、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤または抗癌剤としての可能性を秘めた生物活性化合物として研究されています。
医学: 特に特定の酵素や受容体を標的とする薬剤開発におけるその可能性について探求されています。
産業: 特定の電子特性または光学特性を持つ高度な材料の開発に使用されています。
科学的研究の応用
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル){4-[2-(プロパン-2-イル)-2H-テトラゾール-5-イル]フェニル}メタノン の作用機序は、特定の分子標的との相互作用を含みます。イソキノリン部分は、酵素や受容体と相互作用し、その活性を阻害する可能性があります。テトラゾール環は、化合物の結合親和性と特異性を向上させ、より効果的な生物活性をもたらす可能性があります。
類似の化合物との比較
類似の化合物
(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)フェニルメタノン: テトラゾール環が不足しており、結合親和性が低下する可能性があります。
(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル){4-(プロパン-2-イル)フェニル}メタノン: テトラゾール環が不足しており、フェニル環上の置換パターンが異なります。
独自性
(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル){4-[2-(プロパン-2-イル)-2H-テトラゾール-5-イル]フェニル}メタノン におけるイソキノリン部分とテトラゾール部分の両方の存在は、この化合物をユニークなものにします。この組み合わせは、その潜在的な生物活性和結合特異性を高め、さらなる研究開発のための貴重な化合物になります。
類似化合物との比較
Similar Compounds
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)phenylmethanone: Lacks the tetrazole ring, which may reduce its binding affinity.
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-(propan-2-yl)phenyl}methanone: Lacks the tetrazole ring and has a different substitution pattern on the phenyl ring.
Uniqueness
The presence of both the isoquinoline and tetrazole moieties in (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone makes it unique. This combination enhances its potential biological activity and binding specificity, making it a valuable compound for further research and development.
特性
分子式 |
C22H25N5O3 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-(2-propan-2-yltetrazol-5-yl)phenyl]methanone |
InChI |
InChI=1S/C22H25N5O3/c1-14(2)27-24-21(23-25-27)15-5-7-16(8-6-15)22(28)26-10-9-17-11-19(29-3)20(30-4)12-18(17)13-26/h5-8,11-12,14H,9-10,13H2,1-4H3 |
InChIキー |
LAQUKSMQQFUGHW-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12161976.png)
![3-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12161981.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B12162006.png)


![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162015.png)
![2-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12162019.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B12162025.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide](/img/structure/B12162041.png)
![3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12162043.png)

